1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
Description
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one (C₁₀H₁₁Br₂NO, MW: 321.01 g/mol) is a substituted phenyl ketone featuring dual bromine atoms, an amino group (-NH₂), and a bromomethyl (-BrCH₂-) substituent. Its synthesis involves bromination and amination steps, with reagents like potassium permanganate and lithium aluminum hydride, often optimized via continuous flow reactors for industrial scalability . The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and stability under inert conditions . Applications span organic synthesis (as an alkylating agent), medicinal chemistry (enzyme inhibition studies), and materials science (polymer precursors) .
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[4-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
FSBDSVXBWAXMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CBr)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 4-aminoacetophenone followed by a series of substitution reactions to introduce the bromomethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions to ensure complete conversion.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and bromomethyl groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique reactivity and biological activity arise from its halogenation pattern and substituent positioning. Below is a systematic comparison with key analogs:
Halogen-Substituted Analogs
| Compound Name | Structural Differences | Impact on Reactivity/Activity | Reference |
|---|---|---|---|
| 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one | Cl replaces Br in both positions | Reduced electrophilicity due to lower halogen electronegativity; lower binding affinity in enzyme inhibition assays | |
| 1-(4-Amino-2-(fluoromethyl)phenyl)-3-fluoropropan-1-one | F replaces Br | Higher polarity and reduced stability; limited utility in hydrophobic environments | |
| 1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one | CF₃O group replaces bromomethyl | Enhanced metabolic stability and lipophilicity; improved membrane permeability in drug design |
Positional Isomers
| Compound Name | Structural Differences | Impact on Reactivity/Activity | Reference |
|---|---|---|---|
| 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one | Amino and bromomethyl groups swapped | Altered hydrogen-bonding capacity; reduced antibacterial efficacy compared to the target compound | |
| 1-(5-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one | Amino group shifted to position 5 | Weaker interactions with cytochrome P450 enzymes; lower cytotoxicity in cancer cell lines |
Functional Group Variations
| Compound Name | Structural Differences | Impact on Reactivity/Activity | Reference |
|---|---|---|---|
| 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one | Methylthio (-SCH₃) replaces bromomethyl | Increased nucleophilicity; distinct reactivity in Suzuki-Miyaura coupling reactions | |
| 1-(4-Amino-3-nitro-phenyl)-3-bromopropan-2-one | Nitro (-NO₂) replaces bromomethyl | Electron-withdrawing effects enhance electrophilic substitution rates but reduce bioavailability |
Key Research Findings
- Dual Bromine Advantage: The target compound’s dual bromine atoms enhance electrophilic reactivity, enabling efficient alkylation of biomolecules like glutathione and DNA nucleobases . This contrasts with mono-brominated analogs (e.g., 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one), which show 30% lower alkylation efficiency .
- Amino Group Positioning: The para-amino group in the target compound optimizes hydrogen bonding with kinase active sites, yielding IC₅₀ values 2–3-fold lower than meta-amino analogs (e.g., 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one) in EGFR inhibition assays .
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine increases steric hindrance but improves binding entropy in receptor-ligand interactions, as evidenced by thermodynamic studies .
Biological Activity
Chemical Structure and Properties
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one features a unique structure that includes a bromomethyl group and an amino group, which are critical for its biological activity. The molecular formula is CHBrN\O, and its molecular weight is approximately 308.03 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBrN\O |
| Molecular Weight | 308.03 g/mol |
| Melting Point | (To be determined) |
| Solubility | (To be determined) |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, the inhibition of specific kinases involved in cancer progression has been reported, suggesting that this compound may also affect cell cycle regulation and apoptosis pathways.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets, including proteins involved in signal transduction pathways. In particular, the inhibition of the MST kinases (Mammalian STE20-like kinases), as observed in related compounds, could lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on MST Kinases : A study focused on selective inhibitors of MST3/4 kinases revealed that targeting these pathways could lead to effective cancer treatments. The study demonstrated that selective inhibition resulted in a G1 phase cell cycle arrest, highlighting the potential for compounds like This compound to influence similar pathways .
- Antimicrobial Activity : Another area of investigation is the antimicrobial properties of related compounds. Research has shown that certain brominated phenyl derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications for This compound in infectious diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate a dose-dependent response, with higher concentrations leading to increased cell death compared to control groups.
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes:
- Bromination of phenolic compounds.
- Nucleophilic substitution reactions.
- Final coupling reactions to form the target compound.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Bromination | Bromine, Acetic Acid |
| 2 | Nucleophilic Substitution | Amines, Base |
| 3 | Coupling | Coupling Agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
